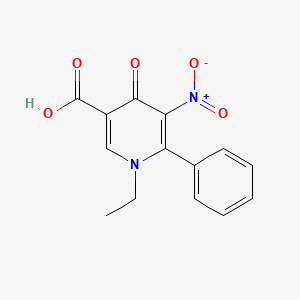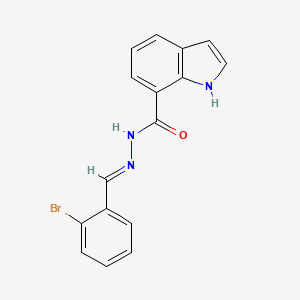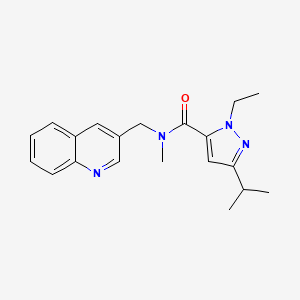![molecular formula C16H17FN2O B5520303 N-[3-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5520303.png)
N-[3-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related acetamide compounds involves multiple steps, including reduction, acetylation, ethylation, and condensation processes. For example, an acetamide derivative was synthesized from m-nitro acetophenone, achieving a high overall yield and purity through optimized reduction, acetylation, and ethylation steps, suitable for scale-up production (Gong Fenga, 2007).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the properties of acetamide derivatives. The structure of these compounds can be elucidated using various spectroscopic methods, including NMR and crystallography. For instance, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was determined, providing insights into its molecular arrangement and intermolecular interactions (B. Al-Hourani et al., 2016).
Chemical Reactions and Properties
Acetamide compounds participate in various chemical reactions, such as the addition to norbornene, yielding different isomers and derivatives depending on the solvent used. These reactions are significant for exploring the reactivity and potential applications of these compounds (M. Mella, M. Fagnoni, A. Albini, 2004).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Investigations into the crystal structures of related compounds reveal the impact of substitutions on their physical properties and stability (S. Dou et al., 1997).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with other molecules, are essential for the application and synthesis of acetamide derivatives. Studies on the pKa values and chemical behavior of newly synthesized derivatives provide valuable information on their chemical properties and potential as drug precursors (M. Duran, M. Canbaz, 2013).
科学的研究の応用
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research has focused on developing new chemical entities with potential anticancer, anti-inflammatory, and analgesic properties. One study utilized the Leuckart synthetic pathway to develop a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. These compounds were evaluated for their anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines, as well as for anti-inflammatory and analgesic activities. Compounds with halogens on the aromatic ring showed promising anticancer and anti-inflammatory effects, with one compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, demonstrating significant activities in all tested areas, suggesting its potential development as a therapeutic agent (Rani, Pal, Hegde, & Hashim, 2014).
Monitoring pH and Solvent Protonicity with Fluorescent Probes
Another study investigated the potential of 4-dimethylamino-4′-cyano-substituted biphenyls as hydrogen bond- or pH-sensitive fluorescent probes. These donor–acceptor biphenyls showed high sensitivity and selectivity as pH probes, offering valuable features for ratiometric, “self-calibrating”, and highly sensitive pH fluorosensing in various solvent mixtures. This research highlights the application of such compounds in developing powerful tools for monitoring environmental and biological parameters (Maus & Rurack, 2000).
Novel Potential Antipsychotic Agents
The synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols revealed compounds with an antipsychotic-like profile in behavioral animal tests. Notably, these compounds did not interact with dopamine receptors, distinguishing them from clinically available antipsychotic agents. This indicates the potential of these compounds for the development of new antipsychotic medications with unique mechanisms of action (Wise et al., 1987).
特性
IUPAC Name |
N-[3-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-19(2)15-5-3-4-14(11-15)18-16(20)10-12-6-8-13(17)9-7-12/h3-9,11H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYQEBCSVICKGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5520220.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-4-pyridinylbenzamide](/img/structure/B5520228.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5520250.png)
![1-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5520255.png)


![3-(2-furylmethyl)-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5520286.png)
![{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5520289.png)
![1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5520293.png)

![3-{[benzyl(ethyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5520304.png)
![ethyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5520308.png)

![3-propyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5520331.png)